Propyl 2-bromo-4-hydroxybenzoate
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Overview
Description
Propyl 2-bromo-4-hydroxybenzoate is an organic compound belonging to the family of hydroxybenzoates It is a derivative of 4-hydroxybenzoic acid, where the hydroxyl group is substituted with a bromine atom at the 2-position and an ester group with a propyl chain at the carboxyl position
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl 2-bromo-4-hydroxybenzoate can be synthesized through an esterification reaction. The typical synthetic route involves the reaction of 2-bromo-4-hydroxybenzoic acid with propanol in the presence of an acidic catalyst. The reaction conditions usually include heating the mixture under reflux to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Propyl 2-bromo-4-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 2-amino-4-hydroxybenzoate or 2-thio-4-hydroxybenzoate derivatives.
Oxidation: Formation of 2-bromo-4-hydroxybenzoquinone.
Reduction: Formation of 2-bromo-4-hydroxybenzyl alcohol.
Scientific Research Applications
Propyl 2-bromo-4-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its use in drug formulations due to its preservative properties.
Industry: Utilized in the production of cosmetics and personal care products as a preservative.
Mechanism of Action
The mechanism of action of propyl 2-bromo-4-hydroxybenzoate involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth. The bromine atom enhances its antimicrobial activity by increasing the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The hydroxyl group plays a crucial role in forming hydrogen bonds with cellular components, further contributing to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-4-hydroxybenzoate
- Ethyl 2-bromo-4-hydroxybenzoate
- Butyl 2-bromo-4-hydroxybenzoate
Uniqueness
Propyl 2-bromo-4-hydroxybenzoate is unique due to its specific ester group, which imparts distinct physicochemical properties such as solubility and stability. Compared to its methyl and ethyl counterparts, the propyl ester exhibits enhanced lipophilicity, making it more effective as a preservative in lipid-rich formulations. Additionally, the presence of the bromine atom provides increased antimicrobial activity compared to non-halogenated hydroxybenzoates .
Properties
IUPAC Name |
propyl 2-bromo-4-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-2-5-14-10(13)8-4-3-7(12)6-9(8)11/h3-4,6,12H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPBFZPNEPVINM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(C=C(C=C1)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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